![molecular formula C22H12N2O7 B6003864 4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6003864.png)
4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
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Overview
Description
4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid, commonly known as NBDA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. NBDA has been studied extensively for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Mechanism of Action
NBDA exerts its pharmacological effects by inhibiting the activity of the enzyme protein tyrosine phosphatase 1B (4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid), which plays a key role in regulating insulin signaling and glucose homeostasis. By inhibiting 4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid, NBDA enhances insulin signaling and improves glucose uptake in insulin-sensitive tissues such as muscle and liver.
Biochemical and Physiological Effects:
NBDA has been shown to have a number of biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and enhancing antioxidant defenses. It has also been shown to have beneficial effects on lipid metabolism, reducing levels of triglycerides and cholesterol in animal models of metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using NBDA in laboratory experiments is its high potency and specificity for 4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid inhibition. However, the complex synthesis process and limited availability of NBDA may pose challenges for researchers interested in studying its effects in vitro or in vivo. Additionally, the potential for off-target effects and toxicity must be carefully evaluated in any experimental design involving NBDA.
Future Directions
There are numerous future directions for research on NBDA and its potential therapeutic applications. One area of interest is the development of novel analogs of NBDA with improved pharmacological properties and reduced toxicity. Another area of interest is the exploration of the effects of NBDA on other metabolic pathways and signaling pathways beyond insulin signaling. Finally, the potential for NBDA to be used in combination with other therapeutic agents for the treatment of metabolic disorders warrants further investigation.
Synthesis Methods
NBDA can be synthesized through a multi-step process involving the condensation of two different compounds, 3-nitrobenzoyl chloride and isatoic anhydride, followed by a series of chemical reactions. The synthesis of NBDA is a complex process that requires specialized equipment and expertise in organic chemistry.
Scientific Research Applications
NBDA has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. NBDA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
properties
IUPAC Name |
4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O7/c25-19(13-2-1-3-16(10-13)24(30)31)14-6-9-17-18(11-14)21(27)23(20(17)26)15-7-4-12(5-8-15)22(28)29/h1-11H,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKKIIOBPZIHBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966712 |
Source
|
Record name | 4-[5-(3-Nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5233-42-1 |
Source
|
Record name | 4-[5-(3-Nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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